5,5'-Benzene-1,4-diylbis(3-pentyl-4,5-dihydro-1,2-oxazole)
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Overview
Description
3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE is a complex organic compound featuring two isoxazole rings Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Pentyl-4,5-dihydroisobenzofuran-1(3H)-one
- N,N-Dipentyl-3,4,9,10-perylenedicarboximide
- 2-Pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one
Uniqueness
3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE is unique due to its dual isoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H32N2O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-pentyl-5-[4-(3-pentyl-4,5-dihydro-1,2-oxazol-5-yl)phenyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-19-15-21(25-23-19)17-11-13-18(14-12-17)22-16-20(24-26-22)10-8-6-4-2/h11-14,21-22H,3-10,15-16H2,1-2H3 |
InChI Key |
RBNDAUCVIMURRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NOC(C1)C2=CC=C(C=C2)C3CC(=NO3)CCCCC |
Origin of Product |
United States |
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